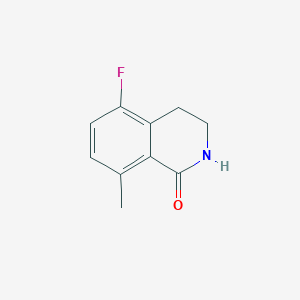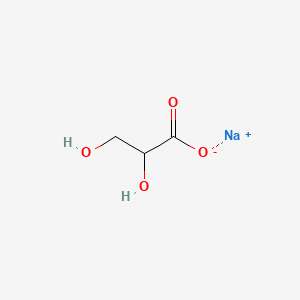
Sodium 2,3-dihydroxypropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C3H5NaO4 and a molecular weight of 128.059 g/mol . This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2,3-dihydroxypropionate can be synthesized from 2,3-dihydroxypropionic acid (glyceric acid) by neutralizing it with sodium hydroxide. The reaction typically involves adding an excess of sodium hydroxide to ensure complete neutralization and to destroy any associated forms of glyceric acid. The solution is then purified by filtration with activated charcoal, and excess sodium hydroxide is removed by passing purified carbon dioxide through the solution .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced equipment such as GC-MS, chromatographs, and nuclear magnetic resonance are used to monitor and optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3-dihydroxypropionate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Sodium 2,3-dihydroxypropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: In biological studies, it serves as a buffer and a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and cosmetics
Mécanisme D'action
The mechanism of action of sodium 2,3-dihydroxypropionate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including enzyme stabilization and metal ion sequestration .
Comparaison Avec Des Composés Similaires
Sodium 2-hydroxypropanoate (Sodium lactate): Similar in structure but with only one hydroxyl group.
Calcium 2,3-dihydroxypropionate: A calcium salt of the same acid, used in similar applications.
Sodium propionate: A related compound with antimicrobial properties used as a food preservative
Uniqueness: Sodium 2,3-dihydroxypropionate is unique due to its dual hydroxyl groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong metal ion binding and stabilization .
Propriétés
Numéro CAS |
50976-28-8 |
|---|---|
Formule moléculaire |
C3H5NaO4 |
Poids moléculaire |
128.06 g/mol |
Nom IUPAC |
sodium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
IUEMQUIQAPPJDL-UHFFFAOYSA-M |
SMILES canonique |
C(C(C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



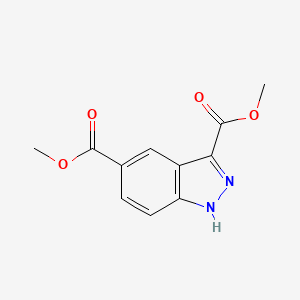
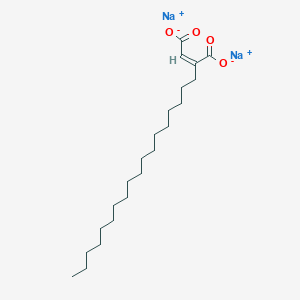
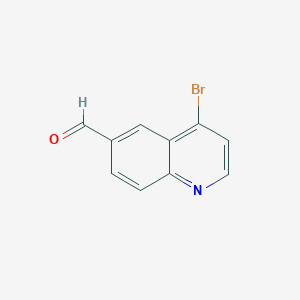
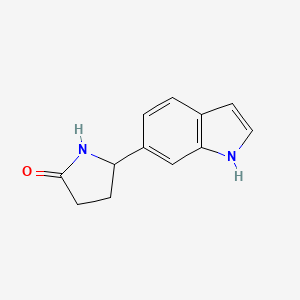



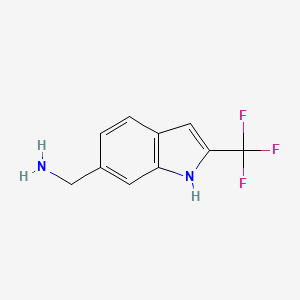
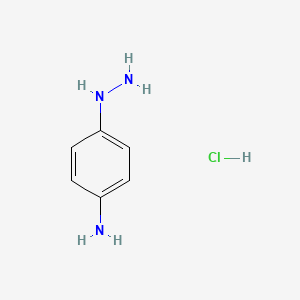
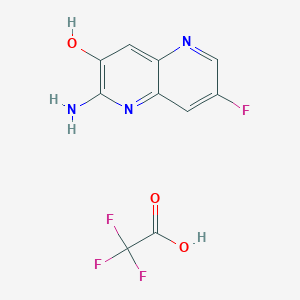
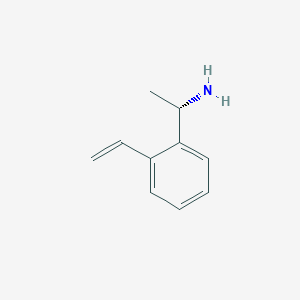
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
